Mosher ester analysis is a technique widely used in organic chemistry to determine the stereochemistry of chiral secondary alcohols. It involves reacting the alcohol with Mosher's acid to form a diastereomeric ester. These diastereomers differ only in the configuration around the chiral center and exhibit distinct chemical shifts in their nuclear magnetic resonance (NMR) spectra. By comparing the chemical shifts of the diastereomeric esters, chemists can assign the absolute configuration of the original alcohol.
Similar to Mosher ester analysis, Mosher amide analysis is employed to determine the stereochemistry of chiral secondary amines. In this method, the amine reacts with Mosher's acid to form diastereomeric amides. Again, the diastereomers exhibit distinct NMR signals, allowing for the assignment of the absolute configuration of the amine.
Mosher's acid offers several advantages over other methods for determining stereochemistry:
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a chiral compound with the molecular formula CHFO and a molecular weight of 234.17 g/mol. It features a methoxy group and a trifluoromethyl group attached to a phenylacetic acid backbone, making it a valuable reagent in organic synthesis, particularly in the determination of enantiomeric purity of alcohols and amines. Its unique structure allows it to form diastereomeric derivatives with chiral substrates, facilitating stereochemical analysis .
Mosher's acid's mechanism of action relies on the steric interaction between the bulky trifluoromethyl and methoxy groups with the substituents on the chiral center of the alcohol or amine during the formation of the diastereomeric esters and amides. This interaction affects the electronic environment around the carbonyl group, leading to subtle differences in the chemical shifts of the diastereomers in NMR spectra [].
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is primarily used as a chiral derivatizing agent. It reacts with alcohols and amines to form esters and amides, respectively. The reaction typically proceeds via direct esterification, yielding good yields of the corresponding esters . The formation of these derivatives allows for the determination of enantiomeric composition through various analytical techniques, including NMR spectroscopy .
The synthesis of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid can be achieved through several methods:
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is widely used in:
Interaction studies involving (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid primarily focus on its ability to form diastereomeric complexes with chiral substrates. These studies utilize techniques such as NMR spectroscopy to analyze the resulting complexes, providing insights into stereochemical configurations and interactions between the compound and its targets .
Several compounds share structural similarities with (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
(S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | Enantiomer with opposite optical activity | Used for similar chiral analysis |
(S)-(-)-alpha-Hydroxy-alpha-(trifluoromethyl)phenylacetic acid | Hydroxyl group instead of methoxy | Potentially different biological activities |
(S)-(-)-alpha-Methoxy-beta-(trifluoromethyl)phenylacetic acid | Beta-position substitution | May exhibit different reactivity patterns |
These compounds highlight the versatility of trifluoromethylated phenylacetic acids in various chemical applications while showcasing (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid's unique role as a chiral derivatizing agent.
Harry Stone Mosher (1915–2001), a Stanford University professor, pioneered the synthesis of MTPA while investigating chiral auxiliaries for stereochemical analysis. His work built upon earlier efforts to resolve enantiomers using derivatization agents, but existing methods lacked the precision needed for complex natural products. Mosher’s breakthrough came in 1969 when he demonstrated that diastereomeric esters formed between MTPA and secondary alcohols exhibited distinct proton (¹H) and fluorine (¹⁹F) NMR shifts. This discovery enabled the determination of enantiomeric excess (ee) and absolute configuration with unprecedented reliability.
Mosher’s acid emerged during his studies on tetrodotoxin, a neurotoxin from pufferfish and newts. The need to elucidate the toxin’s stereochemistry drove the development of MTPA as a versatile reagent. By 1973, Mosher and colleagues formalized the method for assigning absolute configurations using MTPA esters, cementing its role in natural product chemistry. Today, the Mosher ester analysis remains a gold standard, with over 5,000 citations in chemical literature.
Irritant